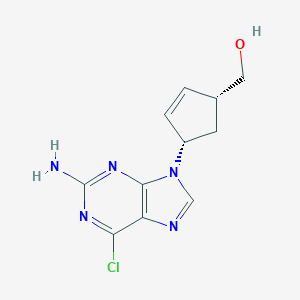

((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol

Vue d'ensemble

Description

La rokitamycine est un antibiotique macrolide synthétisé à partir de souches de Streptomyces kitasatoensis. Elle appartient à la classe des macrolides à cycle 16 chaînons et est connue pour son activité antibactérienne à large spectre. La rokitamycine est particulièrement efficace contre les bactéries Gram-positives, les anaérobies et les mycoplasmes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La rokitamycine est synthétisée par une série de réactions chimiques complexes impliquant la fermentation de Streptomyces kitasatoensis. Le processus comprend l'extraction et la purification du composé actif à partir du bouillon de fermentation. La voie de synthèse implique plusieurs étapes, notamment des réactions d'hydroxylation, de méthylation et d'estérification .

Méthodes de production industrielle

La production industrielle de rokitamycine implique la fermentation à grande échelle de Streptomyces kitasatoensis dans des conditions contrôlées. Le bouillon de fermentation est ensuite soumis à des procédés d'extraction et de purification pour isoler l'antibiotique. Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La rokitamycine subit diverses réactions chimiques, notamment :

Oxydation : La rokitamycine peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la rokitamycine.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de la rokitamycine comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les réactions sont généralement réalisées à des conditions de température et de pH contrôlées pour garantir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions de la rokitamycine comprennent divers dérivés ayant des propriétés antibactériennes modifiées. Ces dérivés sont souvent étudiés pour leur efficacité accrue et leur résistance réduite .

Applications De Recherche Scientifique

La rokitamycine a une large gamme d'applications en recherche scientifique, notamment :

Chimie : La rokitamycine est utilisée comme composé modèle dans l'étude des antibiotiques macrolides et de leurs propriétés chimiques.

Biologie : Elle est utilisée pour étudier les mécanismes de résistance bactérienne et les interactions entre les antibiotiques et les cellules bactériennes.

Médecine : La rokitamycine est utilisée dans le traitement de diverses infections bactériennes, notamment les infections des voies respiratoires, les infections cutanées et les maladies sexuellement transmissibles.

Industrie : La rokitamycine est utilisée dans le développement de nouvelles formulations antibiotiques et de systèmes d'administration de médicaments

Mécanisme d'action

La rokitamycine exerce ses effets en inhibant la synthèse des protéines bactériennes. Elle se lie à la sous-unité 50S du ribosome bactérien, empêchant l'élongation de la chaîne peptidique pendant la traduction. Cette action arrête efficacement la croissance et la réplication bactériennes. La spécificité de la rokitamycine envers les procaryotes est due à l'absence de ribosomes 50S chez les eucaryotes .

Mécanisme D'action

Rokitamycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain during translation. This action effectively halts bacterial growth and replication. The specificity of rokitamycin towards prokaryotes is due to the absence of 50S ribosomes in eukaryotes .

Comparaison Avec Des Composés Similaires

La rokitamycine est unique parmi les antibiotiques macrolides en raison de sa structure cyclique à 16 chaînons. Des composés similaires comprennent :

Érythromycine : Un macrolide à cycle 14 chaînons ayant un mécanisme d'action similaire mais un spectre d'activité différent.

Azithromycine : Un macrolide à cycle 15 chaînons connu pour sa demi-vie prolongée et sa pharmacocinétique améliorée.

Clarithromycine : Un autre macrolide à cycle 14 chaînons ayant une stabilité accrue en milieu acide

La structure et les propriétés uniques de la rokitamycine en font un antibiotique précieux dans le traitement de diverses infections bactériennes et un sujet de recherche scientifique continue.

Propriétés

IUPAC Name |

[(1R,4S)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H2,13,15,16)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEDZPMXLKYPSA-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301158516 | |

| Record name | (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301158516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216481-88-8, 118237-87-9 | |

| Record name | (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216481-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-amino-6-chloropurinenucleoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301158516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.